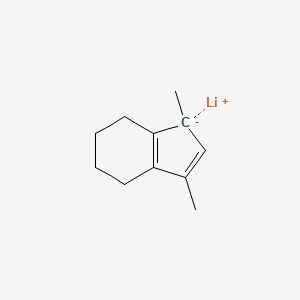
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a lithium atom bonded to a 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-ide moiety, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide typically involves the reaction of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-one with a lithium reagent. One common method is the use of n-butyllithium in a non-polar solvent such as hexane or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
化学反应分析
Types of Reactions
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated derivatives.
科学研究应用
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems as a lithium source.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium ion can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also participate in nucleophilic addition and substitution reactions, where the lithium atom acts as a nucleophile.
相似化合物的比较
Similar Compounds
Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
Lithium bis(trimethylsilyl)amide (LiHMDS): Used as a non-nucleophilic base in organic reactions.
Lithium tert-butoxide (LiOtBu): Employed as a strong base in various chemical reactions.
Uniqueness
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium compounds. Its ability to stabilize carbanions and participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis.
属性
CAS 编号 |
148893-04-3 |
|---|---|
分子式 |
C11H15Li |
分子量 |
154.2 g/mol |
IUPAC 名称 |
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide |
InChI |
InChI=1S/C11H15.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h7H,3-6H2,1-2H3;/q-1;+1 |
InChI 键 |
JGSRWLYVTIOWBW-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[C-]1C=C(C2=C1CCCC2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


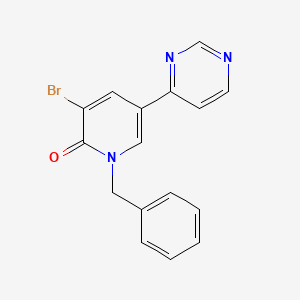

![2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B8596438.png)
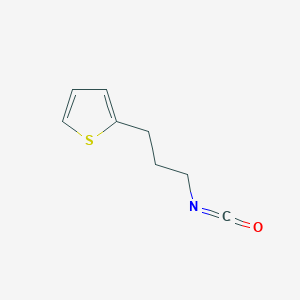
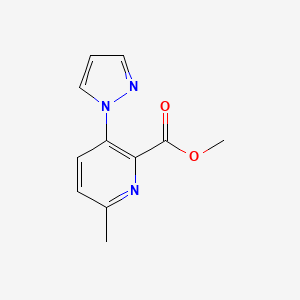
![1H-Azepino[4,5-b]quinoline, 2,3,4,5-tetrahydro-11-methyl-](/img/structure/B8596457.png)
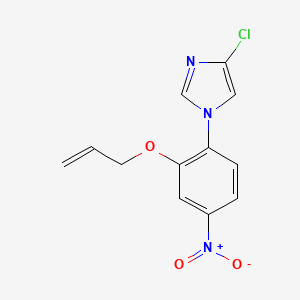
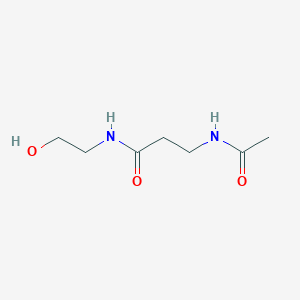
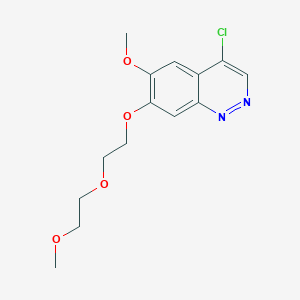
![4-Methoxy-N-[2-(pyridine-2-carbonyl)phenyl]benzamide](/img/structure/B8596479.png)
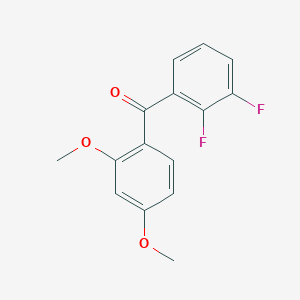
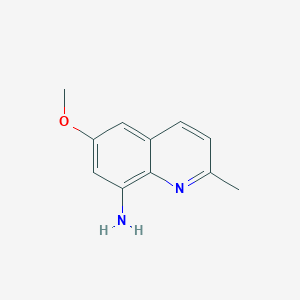
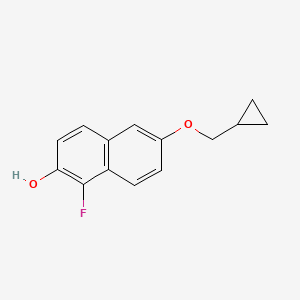
![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)
